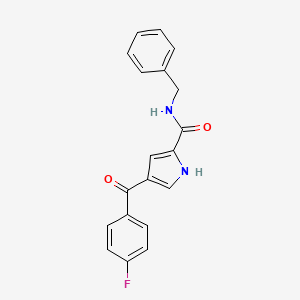

N-benzyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide

Description

N-benzyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide is a pyrrole-based carboxamide derivative featuring a benzyl group at the N-position and a 4-fluorobenzoyl substituent at the 4-position of the pyrrole ring.

Properties

IUPAC Name |

N-benzyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O2/c20-16-8-6-14(7-9-16)18(23)15-10-17(21-12-15)19(24)22-11-13-4-2-1-3-5-13/h1-10,12,21H,11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFRSORKYDRIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The synthesis of N-benzyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide requires precise regiochemical control to install the 4-fluorobenzoyl and N-benzyl carboxamide substituents on the pyrrole core. Two primary strategies dominate the literature:

- Multi-step sequences involving pyrrole ring construction followed by late-stage functionalization.

- Oxidative coupling between preformed pyrrole aldehydes and benzylic amines.

The choice of method depends on the availability of starting materials, scalability requirements, and desired purity profiles.

Multi-Step Synthesis via Tricyclic Intermediates

Reaction Sequence Design

The PMC study outlines a nine-step synthesis for analogous tricyclic pyrrole-2-carboxamides, adaptable to the target compound:

- Amino acid derivatization : Benzoyl-protected phenylalanine methyl ester hydrolysis and propargylation yields allenynes.

- Pauson-Khand cyclization : Mo(CO)₆-mediated [2+2+1] cyclocarbonylation forms cyclopentenone scaffolds.

- Stetter reaction : Thiazolium-catalyzed 1,4-conjugate addition installs the 4-fluorobenzoyl group using 4-fluorobenzaldehyde.

- Paal-Knorr pyrrole synthesis : Microwave-assisted cyclocondensation with ammonium acetate generates the pyrrole ring.

- Carboxamide formation : Aminolysis of methyl ester with benzylamine completes the synthesis.

Critical Parameters:

Yield Analysis

Table 1 summarizes yield data from analogous syntheses:

| Step | Average Yield | Key Conditions |

|---|---|---|

| Propargylation | 85% | Propargyl alcohol, DCC, DMAP |

| Pauson-Khand | 45% | Mo(CO)₆, DCM, 60°C |

| Stetter Addition | 78% | 4-Fluorobenzaldehyde, THF, rt |

| Paal-Knorr Cyclization | 82% | NH₄OAc, MeOH, microwave 150°C |

| Aminolysis | 89% | Benzylamine, EtOH, reflux |

Total isolated yield for the target compound through this route approximates 22%.

Oxidative Coupling Approach

Patent Methodology

WO2015032859 discloses a one-pot oxidative coupling applicable to pyrrole systems:

Reaction Mechanism :

- FeSO₄·7H₂O (0.5 eq) and CaCO₃ (1.1 eq) in acetonitrile

- 4-(4-Fluorobenzoyl)-1H-pyrrole-2-carbaldehyde (1.0 eq)

- Benzylamine (1.2 eq)

- NaOCl (13% aq, 1.5 eq) added at 60°C

Optimized Conditions :

Alternative Synthetic Routes

Paal-Knorr Pyrrole Formation

A linear synthesis using classical Paal-Knorr methodology:

- 1,4-Diketone preparation : Condensation of 4-fluorophenylglyoxal with methyl acetoacetate

- Cyclocondensation : NH₄OAc/MeOH under reflux forms pyrrole-2-carboxylate

- N-Benzylation : Ester aminolysis with benzylamine

Challenges :

Suzuki-Miyaura Cross-Coupling

Reaction Optimization Insights

Solvent Effects

Temperature Profiles

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d₆) :

- δ 10.21 (s, 1H, NH)

- δ 8.02 (d, J = 8.4 Hz, 2H, Ar-F)

- δ 7.45-7.32 (m, 5H, N-benzyl)

- δ 6.87 (s, 1H, H-3 pyrrole)

- δ 6.79 (s, 1H, H-5 pyrrole)

13C NMR :

Chromatographic Purity

HPLC Conditions :

- Column: C18, 150 × 4.6 mm

- Mobile phase: MeCN/H2O (0.1% TFA), 60:40

- Retention time: 8.7 min

- Purity: 98.2% (254 nm)

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or fluorobenzoyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl or fluorobenzoyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-benzyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide exhibit significant anticancer properties. The structural features of this compound may allow it to act as a lead compound in drug discovery for cancer treatment, targeting specific cellular pathways involved in tumor growth and proliferation.

Antiparasitic Properties

A study investigating N-benzylated derivatives of thiabendazoles, which share structural similarities with this compound, demonstrated enhanced lipophilicity and increased antiparasitic activity against Taenia crassiceps. This suggests that the compound may also have potential in treating parasitic infections .

Neurological Applications

The carboxamide moiety present in this compound is essential for binding affinity at specific neurological sites. Compounds with similar structures have been shown to interact with receptors involved in neurological disorders, indicating potential applications in treating conditions such as epilepsy .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences in substituents, molecular properties, and biological activities:

*Estimated based on structural analogs.

Key Observations:

Substituent Effects on Activity :

- The 4-fluorobenzoyl group is critical for anti-HIV activity, as seen in compound 8b . This group likely enhances binding to HIV integrase through hydrophobic and electrostatic interactions.

- Thienylmethyl substitution () introduces a sulfur atom, which may alter electronic properties and improve target engagement in sulfur-rich environments (e.g., enzyme active sites).

DNA Binding vs. Enzyme Inhibition: Analogs with chlorophenyl-pyrazole () or stilbene () groups exhibit DNA minor groove binding, suggesting divergent mechanisms compared to fluorobenzoyl-containing compounds.

Research Findings and Implications

- Anti-HIV Potential: Molecular docking studies () indicate that fluorobenzoyl derivatives mimic known HIV integrase inhibitors, supporting further exploration of the target compound’s antiviral efficacy.

- Synthetic Feasibility : Moderate yields (e.g., 48% for MGB30 in ) highlight challenges in pyrrole carboxamide synthesis, necessitating optimization for scalable production.

- Structural Versatility : Substitutions at the pyrrole 4-position (e.g., benzoyl, pyrazole, or acyl groups) enable tailored interactions with biological targets, underscoring the scaffold’s utility in medicinal chemistry.

Biological Activity

N-benzyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a benzyl group and a 4-fluorobenzoyl moiety. This unique structure contributes to its biological properties, allowing it to interact with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound may exert its effects by binding to specific targets, which leads to alterations in cellular signaling pathways. Notably, it has been studied for its potential as an inhibitor of steroid nuclear receptors, which are implicated in various diseases including cardiovascular disorders and cancer .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular, derivatives of pyrrole carboxamides have shown efficacy against drug-resistant strains of bacteria, including Mycobacterium tuberculosis. In vitro studies demonstrated that certain analogs displayed minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL against Mycobacterium species .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study focusing on pyrrole derivatives revealed that modifications at the 4-position significantly impacted the inhibition of cancer cell proliferation. Compounds with electron-withdrawing groups, such as fluorine, were found to enhance anti-tumor activity . The structure-activity relationship (SAR) analysis indicated that the presence of the 4-fluorobenzoyl group is crucial for maintaining potent biological activity against various cancer cell lines.

Case Studies

- Antitubercular Activity : A study highlighted the design and synthesis of pyrrole-2-carboxamides that effectively inhibited MmpL3, a target for tuberculosis treatment. Compounds similar to this compound showed promising results against drug-resistant strains, emphasizing the potential for developing new anti-TB agents .

- Antiviral Activity : In another investigation, related compounds were screened for antiviral properties against enteroviruses. The results indicated that modifications in the pyrrole structure could lead to enhanced antiviral efficacy, suggesting a broader application for compounds within this chemical class .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have provided insights into how structural modifications influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Presence of 4-fluorobenzoyl | Enhances anticancer activity |

| Substitution on the pyrrole ring | Alters interaction with targets |

| Electron-withdrawing groups | Increases potency against pathogens |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-benzyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide, and how can reaction conditions be optimized for higher yields?

- Answer : The synthesis typically involves multi-step organic reactions, including:

- N-Benzylation : Reacting a pyrrole ester (e.g., ethyl 4-bromo-1H-pyrrole-2-carboxylate) with 4-fluorobenzyl chloride in the presence of a base like Cs₂CO₃ in DMF .

- Suzuki Coupling : Introducing substituents via palladium-catalyzed cross-coupling (e.g., Pd(dppf)Cl₂ with phenylboronic acid) .

- Hydrolysis and Amide Coupling : Converting esters to carboxylic acids (LiOH/THF-H₂O-EtOH) followed by coupling with amines using EDC∙HCl and HOBt .

- Optimization : Adjusting catalysts, solvent systems (e.g., 1,4-dioxane for Suzuki coupling), and reaction times to improve yields.

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and benzyl/fluorobenzoyl groups .

- IR Spectroscopy : Identifying carbonyl (C=O) and amide (N-H) functional groups .

- Mass Spectrometry (MS) : ESI-MS for molecular weight validation and purity assessment .

- Melting Point Analysis : To assess crystallinity and purity .

Q. How should researchers design initial biological activity screens for this compound, considering structural analogs?

- Answer : Prioritize assays based on known activities of pyrrole carboxamides:

- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria .

- Enzyme Inhibition : DNA gyrase or kinase inhibition assays (e.g., fluorescence-based ATPase assays) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can density-functional theory (DFT) calculations predict electronic properties and reactive sites in this compound?

- Answer :

- Electron Density Mapping : Use DFT (e.g., B3LYP/6-31G* basis set) to model charge distribution and identify nucleophilic/electrophilic sites .

- Reactivity Analysis : Calculate Fukui indices to predict sites prone to electrophilic attack or radical interactions .

- Applications : Guide synthetic modifications (e.g., fluorobenzoyl group tuning) for enhanced bioactivity .

Q. What structural modifications enhance biological activity based on SAR studies of pyrrole carboxamides?

- Answer : Key modifications include:

- Halogenation : Introducing bromo/chloro groups at the pyrrole 4-position to improve DNA gyrase inhibition (e.g., dibromo derivatives in ).

- Benzoyl Substitution : Replacing 4-fluorobenzoyl with bulkier aryl groups to enhance target binding .

- Amide Linker Optimization : Using cycloaliphatic amines (e.g., piperazine) to improve solubility and pharmacokinetics .

Q. What crystallographic techniques address challenges in determining this compound’s 3D structure?

- Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs for data collection (Mo Kα radiation) and refinement .

- Challenge Mitigation : For poor crystal quality, employ solvent vapor diffusion for recrystallization. Use TWINABS for twinned data correction .

Q. How can molecular targets of pyrrole carboxamides be identified experimentally?

- Answer :

- Affinity Chromatography : Immobilize the compound on resin for pull-down assays with cell lysates .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with putative targets (e.g., kinases) .

- Computational Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., dihydropteroate synthase) .

Methodological Considerations

- Data Contradiction Analysis : If in vitro/in vivo activity discrepancies arise, conduct ADME studies (e.g., microsomal stability assays) to assess metabolic degradation .

- Synthetic Reproducibility : Validate reaction scalability by comparing microwave-assisted vs. conventional heating (e.g., 80°C vs. 150 W microwave) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.